N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-14(13-2-1-3-22-13)18-16-20-19-15(23-16)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBTBPNDJWWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of adamantane derivatives with thiadiazole and furan carboxylic acid derivatives. One common method includes the use of adamantanecarboxylic acid as a starting material, which undergoes a series of reactions to introduce the thiadiazole and furan moieties . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution at the sulfur or nitrogen atoms due to its electron-deficient nature. For example:
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Reaction with amines : The sulfur atom in the thiadiazole ring can undergo substitution with primary or secondary amines under mild conditions, forming thioether derivatives.
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Halogenation : Electrophilic halogenation (e.g., Cl₂ or Br₂) at the C-5 position of the thiadiazole ring has been observed in analogous compounds, facilitated by the electron-withdrawing effect of the adamantane group .
Table 1 : Reported nucleophilic substitution reactions in thiadiazole derivatives
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Amine substitution | Ethylenediamine, EtOH, 60°C | Thiadiazole-thioether hybrid | 72–84 | |
| Bromination | Br₂, CHCl₃, RT | 5-Bromo-1,3,4-thiadiazole derivative | 68 |
Oxidation and Reduction Reactions
The thiadiazole ring and carboxamide group participate in redox processes:
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Oxidation : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, while leaving the adamantane and thiadiazole intact .
Hydrolysis of the Carboxamide Group
The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl, reflux): Converts the carboxamide to carboxylic acid, generating N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxylic acid .
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Basic hydrolysis (NaOH, H₂O/EtOH): Yields the corresponding ammonium salt, which can be acidified to isolate the free carboxylic acid.
Mechanistic Insight : The adamantane group’s hydrophobicity slows hydrolysis kinetics compared to non-adamantane analogues, as noted in QSAR studies .
Cycloaddition Reactions
The electron-deficient thiadiazole ring participates in [3+2] cycloadditions:
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With nitrile oxides : Forms isoxazoline-thiadiazole hybrids, leveraging the thiadiazole’s dipolarophilic character .
-
With azides : Generates triazole-linked derivatives under Cu(I)-catalyzed conditions (CuAAC).
Functionalization at the Carboxamide Nitrogen
The carboxamide’s NH group is reactive toward alkylation or acylation:
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Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl intermediates, enhancing lipophilicity.
Non-Covalent Interactions Influencing Reactivity
Computational studies on analogous compounds reveal:
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C–H···N hydrogen bonds : Stabilize transition states during substitution reactions, lowering activation energy .
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π-π stacking : The adamantane group’s rigidity enhances π-interactions with aromatic reagents, affecting regioselectivity .
Table 2 : Key interactions in adamantyl-thiadiazole derivatives (DFT data)
| Interaction Type | Bond Length (Å) | Energy (kcal/mol) | Role in Reactivity |
|---|---|---|---|
| C–H···N (thiadiazole) | 2.28 | -23.9 | Stabilizes electrophilic attack |
| S···C (π-system) | 3.34 | -15.2 | Facilitates cycloaddition |
Scientific Research Applications
Synthesis and Structural Properties
The compound can be synthesized through various methods involving the cyclization of acylhydrazines with thioketones or thioamides. The introduction of the adamantyl group enhances the lipophilicity and biological activity of the resultant thiadiazole derivative. The molecular formula is with a molecular weight of approximately 329.4 g/mol .
Antimicrobial Activity
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exhibits notable antimicrobial properties. Studies have shown that derivatives containing the thiadiazole moiety possess significant activity against various microbial strains. For instance, compounds derived from thiadiazoles have demonstrated efficacy against bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Research indicates that derivatives show cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves inducing apoptosis in cancer cells and inhibiting proliferation . For example, one study reported an IC50 value of 12.8 µg/mL for a related thiadiazole derivative against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activities. This is particularly relevant in the context of diseases characterized by chronic inflammation where thiadiazole derivatives can modulate inflammatory pathways .
Insecticidal Activity
The compound has shown significant insecticidal activity against agricultural pests. It has been tested for its efficacy in controlling aphids and other insects, demonstrating higher potency compared to standard insecticides . This suggests potential applications in agrochemicals for pest management.
Case Studies
| Study | Activity | Results |
|---|---|---|
| Zheng et al., 2021 | Antiviral | Curative rates of 60% at 500 µg/mL |
| Hosny et al., 2020 | Anticancer | IC50 = 12.8 µg/mL against MCF-7 |
| Recent Research | Insecticidal | LC50 = 33.4 μg/mL against aphids |
Mechanism of Action
The mechanism by which N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the thiadiazole and furan rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Data
- Synthetic Yields : Adamantyl-substituted thiadiazoles (e.g., target compound) typically require specialized catalysts for coupling reactions, resulting in moderate yields (70–85%) compared to simpler alkylthio derivatives (e.g., 5h: 88%) .
- Thermal Stability : Adamantyl groups elevate melting points relative to alkylthio analogues (e.g., 5h: 133–135°C vs. target compound’s predicted >150°C) .
- Biological Activity : Preliminary studies suggest adamantyl-thiadiazole hybrids inhibit acetylcholinesterase (IC₅₀: 12 µM) more effectively than benzylthio analogues (IC₅₀: 28 µM) .
Biological Activity
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Its unique structural features, including an adamantyl group and a thiadiazole moiety, contribute to its stability and bioactivity. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C17H19N3O2S
- Molecular Weight : 341.41 g/mol
- Structural Features :
- Adamantyl Group : Provides stability and enhances lipophilicity.
- Thiadiazole Moiety : Associated with various pharmacological properties.
- Furan Ring : Adds aromaticity and potential reactivity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The adamantane structure allows for fitting into hydrophobic pockets of proteins while the thiadiazole and furan rings can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological outcomes.
Anticancer Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines:
A study involving a series of adamantane-thiadiazole derivatives indicated that compounds similar to this compound showed promising anti-proliferative activity against these cell lines when compared to Doxorubicin as a positive control .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has demonstrated efficacy against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Weak |
| Candida albicans | 32 | Weak |
The compound exhibited marked activity against certain strains while showing moderate activity against others, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
In vivo studies have indicated that derivatives of the compound possess anti-inflammatory properties. The carrageenan-induced paw edema model in rats showed that certain derivatives significantly reduced inflammation in a dose-dependent manner .
Case Studies
One notable study synthesized a series of adamantane-thiadiazole derivatives to evaluate their anti-proliferative activity against cancer cell lines. The results indicated that several derivatives not only inhibited cell growth but also induced apoptosis through the modulation of apoptotic markers such as BAX and Bcl-2 .
Another study focused on the antimicrobial efficacy of similar compounds, highlighting their potential in treating infections caused by pathogenic bacteria and fungi .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(adamantyl)-1,3,4-thiadiazole | Adamantane + thiadiazole | Antimicrobial |
| 1-(adamantyl)-furan-2-carboxylic acid | Furan-based structure | Anticancer |
| N-[5-(1-adamantyl)-thiazole] | Thiazole instead of thiadiazole | Antifungal |
This compound stands out due to its combination of structural elements that confer enhanced stability and bioactivity compared to simpler analogs.
Q & A
Q. Key Considerations :
- Solvent Choice : Acetone or ethanol for recrystallization improves purity .
- Catalysts : POCl₃ enhances cyclization efficiency .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR to assign adamantyl protons (δ 1.6–2.1 ppm as multiplets) and furan carbons (δ 110–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments indicative of adamantyl loss .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N thiadiazole) validate functional groups .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How does the adamantyl group influence the compound’s bioactivity and solubility?
Answer:
Q. Table 1: Comparative Solubility of Analogues
| Substituent | Solubility (mg/mL in PBS) | LogP |
|---|---|---|
| Adamantyl | 0.12 | 4.8 |
| tert-Butyl | 0.45 | 3.2 |
| Phenyl | 0.67 | 2.9 |
| Data from analogues in |
Advanced: What structure-activity relationships (SAR) govern anticancer activity in thiadiazole-furan hybrids?
Answer:
Key SAR findings from analogous compounds:
Q. Table 2: Anticancer Activity of Selected Derivatives
| Compound | IC₅₀ (μM, HeLa) | Selectivity Index (SI) |
|---|---|---|
| Adamantyl-furan | 1.2 | 12.3 |
| Phenyl-furan | 3.8 | 4.1 |
| tert-Butyl-furan | 2.5 | 6.7 |
| Data adapted from |
Advanced: How can computational modeling optimize target binding affinity?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). Adamantyl occupies hydrophobic pockets, while the furan carbonyl forms H-bonds .
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Predict logP and IC₅₀ using descriptors like polar surface area and H-bond acceptors .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay Variability : MTT vs. ATP-based assays may yield differing IC₅₀s. Standardize protocols using CLSI guidelines .
- Cell Line Heterogeneity : Validate results across ≥3 lines (e.g., HeLa, MCF-7, A549) .
- Solvent Effects : DMSO >0.1% can artifactually reduce activity. Use lower concentrations or alternative solvents .
Advanced: What strategies improve crystallographic data quality for structural determination?
Answer:
- Crystal Growth : Slow evaporation from DMSO/ethanol (1:3) yields diffraction-quality crystals .
- SHELX Refinement : Use SHELXL for high-resolution (<1.2 Å) data. Key parameters:
Advanced: How to assess metabolic stability in preclinical studies?
Answer:
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Advanced: What are the mechanistic implications of ROS generation by this compound?
Answer:
- ROS Induction : Flow cytometry with DCFH-DA detects intracellular ROS. Adamantyl derivatives increase ROS by 2–3 fold vs. controls, triggering apoptosis .
- Mitochondrial Targeting : JC-1 staining confirms mitochondrial membrane depolarization .
Advanced: How to address synthetic yield variability in scale-up?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
